Tricyclo-decan-9-yl-xanthogenate (racemate) chemical structure and properties
Tricyclo-decan-9-yl-xanthogenate (racemate) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[3.3.1.13,7]decan-9-yl-xanthogenate, commonly known as D609, is a synthetic, racemic compound that has garnered significant attention in various fields of biomedical research.[1][2][3] Its unique tricyclic adamantane core coupled with a xanthate functional group underpins its diverse pharmacological activities. D609 is extensively recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), key enzymes in cellular signaling pathways.[2][3] This inhibitory action modulates the levels of critical second messengers like diacylglycerol (DAG) and ceramide, thereby influencing a wide array of cellular processes including proliferation, apoptosis, inflammation, and viral replication.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of D609, with a focus on experimental protocols relevant to its study.
Chemical Structure and Properties
The chemical structure of tricyclo-decan-9-yl-xanthogenate consists of a rigid adamantane cage with a xanthate group attached at the 9-position. The racemate is a mixture of enantiomers arising from the stereocenter at the point of attachment of the xanthate group to the adamantane core.
Chemical Structure:
Note: The structure above depicts the potassium salt of the xanthate, a common form in which D609 is supplied.[4]
Physicochemical and Spectroscopic Data:
Table 1: Physicochemical Properties of Tricyclo-decan-9-yl-xanthogenate Potassium Salt (D609)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅KOS₂ | [4] |
| Molecular Weight | 266.47 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 0.3 mg/mLPBS (pH 7.2): 10 mg/mL | [4] |
| UV Absorption Maxima | 231, 304 nm | [4] |
Table 2: Spectroscopic Data for Adamantane Derivatives (for reference)
| Data Type | Adamantane Core Protons (¹H NMR) | Adamantane Core Carbons (¹³C NMR) | Xanthate Group (IR) |
| Typical Chemical Shifts/Bands | δ 1.7-2.1 ppm (complex multiplet) | δ ~28-40 ppm | C=S: ~1050-1250 cm⁻¹C-O-C: ~1100-1200 cm⁻¹ |
| Reference | [5][6][7] | [5][7][8][9] | [10][11] |
Note: The exact spectral data for tricyclo-decan-9-yl-xanthogenate racemate may vary and requires experimental determination.
Experimental Protocols
Synthesis of Tricyclo-decan-9-yl-xanthogenate (Potassium Salt)
This protocol is based on the general synthesis of xanthates from alcohols.[1][12][13][14]
Materials:
-
Adamantan-1-ol (Tricyclo[3.3.1.13,7]decan-1-ol)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantan-1-ol in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add powdered potassium hydroxide to the cooled solution.
-
From a dropping funnel, add carbon disulfide dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-3 hours.
-
The product, potassium tricyclo-decan-9-yl-xanthogenate, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final crystalline solid.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for Tricyclo-decan-9-yl-xanthogenate (Potassium Salt).
Measurement of PC-PLC Activity using Amplex® Red Assay
This protocol is adapted from the manufacturer's instructions for the Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit and relevant literature.[15]
Materials:
-
Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and a concentrated reaction buffer)
-
D609 (or other inhibitor) solution of desired concentrations
-
PC-PLC enzyme source (e.g., purified enzyme or cell lysate)
-
96-well microplate (black with a clear bottom is recommended)
-
Microplate reader capable of measuring fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm
Procedure:
-
Prepare Working Solutions:
-
Prepare a 1X reaction buffer by diluting the concentrated buffer from the kit with distilled water.
-
Prepare a working solution of the Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in the 1X reaction buffer according to the kit's protocol.
-
-
Assay Protocol:
-
To each well of the microplate, add the PC-PLC enzyme source.
-
Add the desired concentration of D609 or vehicle control to the respective wells.
-
Initiate the reaction by adding the Amplex® Red working solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence values of the no-enzyme control from all other readings.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value of D609.
-
Experimental Workflow for PC-PLC Inhibition Assay:
Caption: Workflow for the Amplex® Red PC-PLC inhibition assay.
Mechanism of Action and Signaling Pathways
D609 exerts its biological effects primarily through the competitive inhibition of two key enzymes: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS).[2][3]
-
Inhibition of PC-PLC: PC-PLC hydrolyzes phosphatidylcholine (PC) to generate phosphocholine and diacylglycerol (DAG). By inhibiting PC-PLC, D609 reduces the production of DAG, a crucial second messenger involved in activating protein kinase C (PKC) and other signaling pathways that promote cell proliferation and survival.[2]
-
Inhibition of Sphingomyelin Synthase (SMS): SMS catalyzes the transfer of a phosphocholine headgroup from PC to ceramide, forming sphingomyelin and DAG. D609's inhibition of SMS leads to an accumulation of ceramide, a pro-apoptotic lipid second messenger, and a further decrease in DAG levels.[2][3]
The dual inhibition of these enzymes by D609 results in a significant shift in the cellular balance of key lipid second messengers, leading to anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-viral effects.[2][16][17][18][19]
Signaling Pathway Diagram:
Caption: D609 inhibits PC-PLC and SMS, altering second messenger levels and cellular outcomes.
Conclusion
Tricyclo-decan-9-yl-xanthogenate (D609) is a valuable pharmacological tool for investigating cellular signaling pathways dependent on PC-PLC and SMS. Its multifaceted biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties, make it a compound of significant interest for drug development. This guide provides a foundational understanding of its chemical nature, properties, and methods for its study, aiming to facilitate further research into its therapeutic potential. The provided experimental protocols offer a starting point for researchers to explore the effects of D609 in various biological systems. Further characterization of the racemate's specific physicochemical properties will be crucial for its continued development and application.
References
- 1. rsc.org [rsc.org]
- 2. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scirp.org [scirp.org]
- 13. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]
- 14. WO2017097156A1 - Preparation method of xanthate - Google Patents [patents.google.com]
- 15. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit - FAQs [thermofisher.com]
- 16. old-molcells.inforang.com [old-molcells.inforang.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. D609, an Inhibitor of Phosphatidylcholine-specific Phospholipase C, Inhibits Group IV Cytosolic Phospholipase A(2) [old-molcells.inforang.com]
